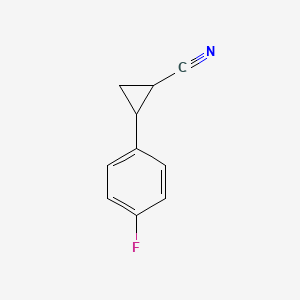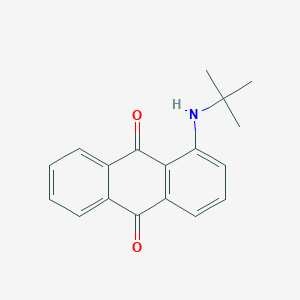
4-Trifluoromethylquinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trifluoromethylquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group at the fourth position and a carbonyl group at the second position of the quinazoline ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Trifluoromethylquinazolin-2-one involves a three-component carbonylative reaction. This reaction uses trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction is carried out under mild conditions, and the catalyst can be recycled multiple times with minimal loss of activity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as palladium on activated carbon fibers, is preferred due to their stability and reusability .
化学反応の分析
Types of Reactions: 4-Trifluoromethylquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Quinazoline derivatives with various substituents.
Reduction: 4-Hydroxyquinazolin-2-one.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
4-Trifluoromethylquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Quinazolinone derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique properties
作用機序
The mechanism of action of 4-Trifluoromethylquinazolin-2-one involves its interaction with specific molecular targets. For instance, certain derivatives of quinazolinones have been shown to inhibit the activity of enzymes involved in bacterial quorum sensing, thereby preventing biofilm formation . The compound can also interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
類似化合物との比較
- 2-Trifluoromethylquinazolin-4-one
- 4-Methylquinazolin-2-one
- 4-Chloroquinazolin-2-one
Comparison: 4-Trifluoromethylquinazolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes compared to its analogs .
特性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H,(H,13,14,15) |
InChIキー |
CXILJIGAUFSZQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)N=C2C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)

![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


